molecular formula C20H21NO4 B7982097 Crebanine

Crebanine

Cat. No.: B7982097
M. Wt: 339.4 g/mol
InChI Key: UVDQDNQWGQFIAO-CQSZACIVSA-N
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Description

Crebanine (C₂₀H₂₁NO₄; molecular weight: 339.39) is an aporphine alkaloid primarily isolated from plants of the genus Stephania, such as Stephania epigaea and Stephania pierrei. It exhibits diverse pharmacological properties, including anti-inflammatory, anticancer, antiarrhythmic, and neuroprotective activities . Structurally, it features a tetracyclic aporphine scaffold with methoxy substitutions, which contribute to its bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12R)-15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDQDNQWGQFIAO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-29-1
Record name Crebanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25127-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Acid-Assisted Ultrasonic Extraction

A patented method for extracting total alkaloids from S. hainanensis involves acid-mediated ultrasonic treatment. The protocol includes:

  • Raw Material Preparation : Dried tubers are pulverized into coarse powder.

  • Acid Soaking : The powder is soaked in 0.01–10% hydrochloric or sulfuric acid (3–15 volumes relative to biomass) for 1–72 hours. Acidic conditions protonate alkaloids, enhancing solubility.

  • Ultrasonic Extraction : The slurry undergoes 1–4 cycles of ultrasonication (15–45 minutes per cycle), disrupting cell walls to release alkaloids.

  • Filtration and Purification : The extract is filtered and passed through a strong acid cation exchange resin (e.g., 001×7 or D072). After washing with water to remove non-alkaloidal impurities, this compound and related alkaloids are eluted using 2–12% ammonia in ethanol.

This method achieves total alkaloid yields exceeding 70%, with this compound constituting a significant fraction.

Synthetic Modification of this compound

This compound’s aporphine skeleton serves as a lead compound for synthesizing derivatives with enhanced bioactivity or reduced toxicity. Key synthetic strategies include:

Demethylation and Ring-Opening Reactions

Treatment of this compound with Lewis acids (e.g., BBr₃ or AlBr₃) in dichloromethane removes methyl groups and the methylenedioxy moiety, yielding derivatives like 9-demethylthis compound . For example:

  • BBr₃-Mediated Demethylation : Cleaves both 8- and 9-methoxy groups, producing a tetra-phenolic derivative (observed at m/z 300 [M+H]⁺ via mass spectrometry).

  • Acid Hydrolysis : Concentrated HBr in acetic acid opens the dihydrofuran ring (Ring B), generating secothis compound derivatives.

Racemization and Antiarrhythmic Activity

Racemic (±)-crebanine is synthesized via dehydrogenation followed by reduction. However, the racemate lacks antiarrhythmic efficacy in murine models, underscoring the importance of the 6aR configuration for biological activity.

Purification and Analytical Characterization

Column Chromatography

After extraction, this compound is purified using cation exchange resins. Elution with ammoniated ethanol (2–12%) isolates this compound from co-extracted alkaloids like tetrahydropalmatine and fangchinoline.

HPTLC and Spectroscopic Analysis

Quantitative analysis of this compound in S. venosa employs HPTLC-densitometry and TLC-image analysis:

  • HPTLC Conditions : Silica gel plates developed in toluene-ethyl acetate-diethylamine (7:2:1 v/v), with this compound detected at Rf 0.45 under UV 254 nm.

  • Validation : Linear range of 50–500 ng/band (r² > 0.99), with LOD and LOQ of 15 and 45 ng/band, respectively.

Challenges and Optimization Strategies

Stability Concerns

This compound’s methylenedioxy and methoxy groups are labile under strong acidic or oxidative conditions. For instance, refluxing with ethanol during extraction risks dehydrogenation to palmatine, reducing yield.

Yield Enhancement

  • Ultrasonic Parameters : Increasing ultrasonication cycles (up to 4 cycles) improves extraction efficiency by 20–30%.

  • Resin Selection : Macroporous cation exchangers (e.g., D072) enhance alkaloid retention compared to gel-type resins.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Reference
Acid-Ultrasonic1% HCl, 4× ultrasonication78.272.5
BBr₃ DemethylationBBr₃ in CH₂Cl₂, 24 h41.889.3
HPTLC QuantificationToluene-ethyl acetate-diethylamine98.5

Chemical Reactions Analysis

Crebanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Crebanine has been extensively studied for its anticancer effects, particularly against various types of cancer cells, including colorectal cancer (CRC) and hepatocellular carcinoma (HCC).

Colorectal Cancer

Recent studies have demonstrated that this compound effectively inhibits the proliferation, migration, and invasion of colorectal cancer cells (SW480). The mechanisms involve:

  • Induction of Apoptosis : this compound promotes apoptosis in CRC cells at concentrations of 15 μg/mL and above, as evidenced by flow cytometry and MTT assays .
  • Regulation of Gene Expression : High-throughput sequencing revealed that this compound affects differentially expressed genes related to immune infiltration by regulatory T cells (Tregs), which are crucial in tumor progression and immune evasion .

Hepatocellular Carcinoma

This compound also shows significant cytotoxic effects on hepatocellular carcinoma cells (HepG2):

  • Mechanism of Action : It induces apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential. The compound down-regulates anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax .
  • Inhibition of Migration and Invasion : this compound reduces the migratory and invasive capabilities of HepG2 cells in a dose-dependent manner, suggesting its potential as a therapeutic agent for HCC .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting key signaling pathways:

  • NF-κB Pathway : Studies indicate that this compound suppresses LPS-induced phosphorylation of Akt and MAPKs, leading to reduced inflammation markers .
  • Potential for Treating Inflammatory Diseases : Given its ability to modulate inflammatory responses, this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:

  • Tissue Distribution : Research involving animal models indicates that this compound has a selective distribution across various tissues, highlighting its potential targeting efficiency in cancer therapy .
  • Toxicity Profile : Preliminary studies suggest a relatively high toxicity profile with an LD50 that necessitates careful dosage management during therapeutic applications .

Summary Table of this compound Applications

Application AreaMechanismKey Findings
Colorectal CancerInduces apoptosis, regulates TregsInhibits SW480 cell proliferation and migration
Hepatocellular CarcinomaROS generation, mitochondrial disruptionInduces apoptosis in HepG2 cells
Anti-inflammatoryInhibits NF-κB and MAPK pathwaysReduces inflammation markers
PharmacokineticsSelective tissue distributionHigh toxicity with specific LD50

Case Study 1: Inhibition of Colorectal Cancer

In a controlled laboratory setting, researchers treated SW480 colorectal cancer cells with varying concentrations of this compound. Results demonstrated a significant reduction in cell viability at concentrations above 15 μg/mL. Gene expression analysis revealed that this compound modulated pathways associated with immune cell infiltration, suggesting a dual role in direct cytotoxicity and immune modulation.

Case Study 2: Targeting Hepatocellular Carcinoma

In another study focused on HepG2 cells, this compound was shown to induce apoptosis through ROS-mediated pathways. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to analyze protein expression changes related to apoptosis. The findings support the potential use of this compound as a therapeutic agent for liver cancer.

Mechanism of Action

The mechanism of action of Crebanine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied .

Comparison with Similar Compounds

Key Mechanisms of Action:

  • Anticancer Effects : Crebanine induces apoptosis via ROS-dependent mitochondrial pathways and inhibits proliferation by modulating the AKT/FoxO3a and NF-κB signaling axes .
  • Anti-inflammatory Activity : It suppresses NF-κB and AP-1 activation by inhibiting MAPK and Akt pathways in macrophages .
  • Neuroprotection: In ischemic stroke models, this compound reduces oxidative stress and neuroinflammation by targeting NOX2 and MAPKs in microglia .

Comparison with Similar Compounds

This compound shares structural and functional similarities with other alkaloids and natural products. Below is a comparative analysis based on structural analogs , mechanistic targets , and therapeutic efficacy .

Structural Analogs: Aporphine Alkaloids

Compound Source Key Structural Differences Bioactivity Comparison with this compound Reference
(–)-Isocorydine Stephania species Lacks methoxy groups at C2 and C10 Weak partial agonist of 5-HT2C receptor (vs. This compound’s antagonism); lower affinity (IC₅₀ > 30,000 nM vs. 149 nM for 5-HT2C) .
Stephapierrine A Stephania pierrei Lacks two methoxy groups Reduced anti-acetylcholinesterase activity compared to this compound .
N-Acetylisolysicamine Stephania venosa Modified N-acetyl group Similar anticancer potential but unstudied mechanistic overlap .

Mechanistic Comparators: ROS and Apoptosis Inducers

Compound Source Mechanism Potency (IC₅₀) vs. This compound Reference
Farnesiferol C Ferula species ROS-dependent apoptosis via JNK Higher IC₅₀ in HepG2 cells (72 h: ~50 μM vs. This compound’s 23.68 μM) .
Niloticin Toona ciliata Inhibits AKT, MAPK, and NF-κB Broader anti-inflammatory effects but no reported anticancer IC₅₀ data .
Alpinetin Alpinia katsumadai α-Synuclein aggregation inhibition Lower binding energy (–3.2 kcal/mol vs. This compound’s –13.7 kcal/mol) .

Key Research Findings

A. Anticancer Potency

  • Hepatocellular Carcinoma (HepG2): this compound’s IC₅₀ at 72 h (23.68 μM) is significantly lower than Farnesiferol C’s (~50 μM), indicating superior cytotoxicity .
  • Lung Adenocarcinoma (A549): this compound suppresses invasion by downregulating MMP-9 and uPA, outperforming generic NF-κB inhibitors like BAY 11-7082 in specificity .

B. Dual Pathway Inhibition

Unlike single-target compounds (e.g., BAY 11-7082 for NF-κB), this compound concurrently inhibits NF-κB and AP-1 , enhancing its anti-inflammatory and antitumor efficacy .

C. Receptor Specificity

This compound shows higher 5-HT2C receptor antagonism (IC₅₀: 149 nM) compared to (–)-isocorydine, which exhibits weak partial agonism (EC₅₀: 2,075 nM) .

Biological Activity

Crebanine is an isoquinoline alkaloid derived from the plant Stephania yunnanensis, known for its diverse pharmacological properties, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its anticancer effects, anti-inflammatory properties, and potential neuroprotective mechanisms.

1. Anticancer Activity

This compound has garnered attention for its significant cytotoxic effects against various cancer cell lines, particularly hepatocellular carcinoma (HCC) and glioblastoma multiforme (GBM).

Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : this compound triggers a burst of ROS, leading to mitochondrial dysfunction and apoptosis in HCC cells (HepG2). This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic factors such as Bax, cleaved-PARP, and caspases (caspase-3 and caspase-9) .
  • Inhibition of PI3K/Akt Pathway : this compound's effects are mediated through the inhibition of the PI3K/Akt/FoxO3a signaling pathway, which is crucial for cell survival and proliferation. The use of ROS inhibitors like N-acetylcysteine (NAC) can reverse these effects, highlighting the ROS-dependent nature of this compound's action .
  • Cell Cycle Arrest : In addition to inducing apoptosis, this compound has been shown to cause G0/G1 phase arrest in cancer cells. This effect is associated with downregulation of cyclins A and D, which are critical for cell cycle progression .

1.2 Efficacy Against Specific Cancer Types

This compound has demonstrated efficacy against various cancer types:

Cancer TypeCell LineKey Findings
Hepatocellular CarcinomaHepG2Induces apoptosis via ROS and PI3K/Akt inhibition .
Glioblastoma MultiformeGBMInhibits pro-inflammatory molecules and induces apoptosis .
LeukemiaK562/HHTEnhances anti-tumor effects of daunorubicin .

2. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

2.1 Mechanisms of Anti-inflammatory Action

Studies have shown that this compound reduces inflammation through several pathways:

  • Cytokine Inhibition : this compound significantly inhibits the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-induced macrophages. This suggests a potential role in managing inflammatory diseases .
  • Nitric Oxide Production : By inhibiting nitric oxide synthase (iNOS), this compound reduces nitric oxide production, which is often elevated during inflammatory responses .

3. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly concerning cognitive function.

3.1 Cognitive Enhancement

Research indicates that this compound may improve memory and cognition by acting as an antagonist at alpha-7 nicotinic acetylcholine receptors. This modulation can enhance cognitive function and potentially counteract cognitive impairments associated with neurodegenerative diseases .

4. Case Studies and Clinical Implications

Several studies provide insights into the clinical relevance of this compound:

  • Hepatocellular Carcinoma : A study demonstrated that this compound effectively inhibited HepG2 cell proliferation and induced apoptosis through ROS generation . This positions this compound as a promising candidate for further development in HCC therapies.
  • Chronic Pain Models : In models of chronic pain, this compound exhibited analgesic effects mediated by opioid receptors, suggesting its potential utility in pain management strategies .

Q & A

Q. What experimental assays are recommended to evaluate Crebanine’s cytotoxic effects in cancer cells?

this compound’s cytotoxicity is commonly assessed using in vitro assays such as:

  • CCK-8 or MTT to measure cell viability (e.g., IC50 values of 23.68–175 µM in HepG2 cells ).
  • Clonogenic assays to quantify long-term proliferation inhibition (e.g., reduced colony formation in SW480 colorectal cancer cells at ≥15 µg/mL ).
  • Flow cytometry to detect apoptosis via Annexin V/PI staining (e.g., 43.5% apoptosis in HepG2 cells at 140 µM ). These methods should include dose-response curves and normalization to untreated controls.

Q. Which signaling pathways are implicated in this compound’s anti-inflammatory activity?

this compound suppresses pro-inflammatory mediators by inhibiting:

  • MAPKs (e.g., ERK, JNK, p38) and Akt , which reduces NF-κB and AP-1 activation in LPS-induced RAW264.7 macrophages .
  • Downstream targets like c-Jun (phosphorylation inhibition) and PARP (expression reduction), as shown via Western blot at 7.4–44.2 µM . Experimental validation requires pathway-specific inhibitors (e.g., Akt inhibitor MK-2206) and phospho-specific antibodies.

Q. What in vivo models are suitable for studying this compound’s neuroprotective effects?

The MCAO/R (Middle Cerebral Artery Occlusion/Reperfusion) rat model is widely used to mimic ischemic stroke. Key endpoints include:

  • Oxidative stress markers : ROS, O2<sup>•−</sup>, and NOX2 activity in BV-2 microglia .
  • Neuroinflammation : NF-κB and MAPK pathway inhibition, measured via IκBα phosphorylation and cytokine levels . Dosing regimens (e.g., 10–20 mg/kg, intraperitoneal) should be optimized based on pharmacokinetic profiles.

Advanced Research Questions

Q. How does this compound induce ROS-dependent apoptosis in hepatocellular carcinoma (HCC)?

this compound triggers apoptosis via:

  • ROS accumulation : Increased intracellular ROS (e.g., 2.5-fold at 105 µM in HepG2 cells) , validated using fluorescent probes like DCFH-DA.
  • AKT/FoxO3a pathway suppression : FoxO3a nuclear translocation activates pro-apoptotic genes (e.g., BIM, FasL) .
  • Oxidative stress markers : Reduced SOD/GSH and elevated MDA levels indicate mitochondrial dysfunction . Researchers should combine ROS scavengers (e.g., NAC) to confirm mechanistic specificity.

Q. What discrepancies exist in this compound’s effective concentrations across cancer types, and how can they be resolved?

  • HepG2 cells : IC50 = 23.68 µM vs. SW480 cells : 75.59% inhibition at 30 µg/mL (~44.2 µM) .
  • SGC-7901 gastric cells : Apoptosis at 24.8 µM . Variations arise from cell line sensitivity, assay duration (24–72 hours), and metabolite conversion (e.g., this compound N-oxide ). Standardizing units (µM vs. µg/mL) and using high-content imaging for dose optimization are critical.

Q. How can this compound’s dual pro-apoptotic and pro-autophagic effects be mechanistically dissected in gastric cancer?

  • Apoptosis : Caspase-3 cleavage and cytochrome C release via mitochondrial pathways, measured via Western blot .
  • Autophagy : LC3-II/LC3-I ratio elevation and TEM visualization of autophagosomes . Use autophagy inhibitors (e.g., chloroquine) to isolate apoptosis-specific effects and RNA-seq to identify crosstalk genes (e.g., ATG5, BECN1).

Q. What pharmacokinetic strategies improve this compound’s therapeutic targeting?

  • Nanoparticle delivery : FA-Cre@PEG-PLGA NPs enhance liver targeting, with 2.5-fold higher liver accumulation than bulk drug .
  • Tissue distribution studies : LC-MS/MS quantitation in plasma, liver, and tumors at 0–48 hours post-administration .
  • Stability assays : Evaluate this compound release kinetics in physiological buffers (pH 7.4) and serum.

Methodological Considerations

  • Contradiction Analysis : When comparing studies, account for cell type-specific signaling (e.g., Treg modulation in CRC vs. NOX2 in stroke ).
  • Data Validation : Combine transcriptomics (e.g., DEG analysis ) with functional assays (e.g., siRNA knockdown of top enriched genes).
  • Ethical Reporting : Include negative controls (e.g., solvent-only treatment) and statistical rigor (p < 0.05 via Student’s t-test ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.